Molecular Weight and Formula Differentiation: Dual-Ketone Architecture Versus Simpler N-Arylpiperidin-2-ones
The target compound (C₁₆H₁₉NO₃, MW 273.33) carries both a 3-propanoyl and an N-(3-acetylphenyl) substituent, yielding a molecular weight ~56 Da higher than 1-(4-acetylphenyl)piperidin-2-one (C₁₃H₁₅NO₂, MW 217.26), which lacks the 3-propanoyl group entirely . This mass difference corresponds to the C₃H₄O propanoyl fragment and represents an additional ketone hydrogen-bond acceptor not present in the simpler analog. The difference is analytically resolvable by LC-MS and constitutes a definitive identity check for procurement verification.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and molecular formula |
|---|---|
| Target Compound Data | MW 273.33; C₁₆H₁₉NO₃ |
| Comparator Or Baseline | 1-(4-Acetylphenyl)piperidin-2-one: MW 217.26; C₁₃H₁₅NO₂ |
| Quantified Difference | ΔMW = +56.07 g·mol⁻¹; Δformula = +C₃H₄O |
| Conditions | Calculated from molecular formula; confirmed by supplier Certificate of Analysis |
Why This Matters
The additional C₃H₄O fragment provides an extra ketone oxygen that can participate in target binding or serve as a synthetic handle; procurement of the incorrect analog would result in a compound lacking this functional capability.
